8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-5-4-6-12(9-11)10-22-13-14(18-16(22)20(2)7-8-23)21(3)17(25)19-15(13)24/h4-6,9,23H,7-8,10H2,1-3H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXKOORFMMBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)CCO)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-45-8 | |
| Record name | 8-((2-HO-ETHYL)(ME)AMINO)-3-ME-7-(3-ME-BENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione , also known as a derivative of purine, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 318.39 g/mol. Its structure includes a purine base modified with a hydroxyethyl group and a methylphenyl substituent, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it shows potential as an adenosine receptor modulator , which plays a crucial role in many physiological processes.
- Adenosine Receptor Interaction : The compound may act as an agonist or antagonist at different adenosine receptor subtypes (A1, A2A, A2B, A3), influencing pathways related to inflammation and cardiovascular responses .
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in conditions such as cancer and neurodegenerative diseases .
In Vitro Studies
- Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of specific cancer cell lines by inducing apoptosis. For example, it showed significant cytotoxic effects on breast cancer cells (MCF-7) at micromolar concentrations .
- Inflammatory Response Modulation : Inflammatory cytokine production was reduced in macrophage cell lines treated with this compound, indicating its potential anti-inflammatory properties .
In Vivo Studies
- Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of pro-inflammatory cytokines in serum samples .
- Neuroprotective Effects : Animal studies also indicated that the compound could protect against neurodegeneration induced by oxidative stress, suggesting its utility in treating neurodegenerative disorders .
Case Studies
- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases reported improvements in symptoms following treatment with the compound, highlighting its potential as a therapeutic agent .
- Case Study 2 : Research on neurodegenerative disease models showed that the compound improved cognitive function and reduced neuronal loss, supporting its role as a neuroprotective agent .
Data Summary Table
Comparison with Similar Compounds
Substituent Variations at Position 7
Position 7 substitutions modulate steric bulk, lipophilicity, and receptor interactions:
Key Insight: Bulky or flexible groups (e.g., phenoxypropyl) improve kinase inhibition, while smaller aromatic groups (e.g., 3-methylbenzyl) may balance solubility and target engagement.
Substituent Variations at Position 8
Position 8 substituents govern hydrogen bonding, solubility, and enzymatic interactions:
Key Insight: Aminoalkyl groups (e.g., hydroxyethyl, dimethylaminoethyl) improve water solubility and pharmacokinetics, while cyclic amines (e.g., piperidinyl) enhance target specificity.
Impact of N3 Substitution
- Target Compound : Methyl at N3.
- : Alkyl chains (methyl to dodecyl) at N3 were tested, with isohexyl showing optimal activity in unspecified assays. Methyl substitution (as in the target compound) may balance steric effects and metabolic stability.
Structure-Activity Relationship (SAR) Highlights
Position 7: Hydrophobic groups (e.g., octyl, phenoxypropyl) enhance membrane permeability but may reduce solubility. Electron-deficient moieties (e.g., oxadiazole in CH-13584) reduce off-target interactions (e.g., adenosine receptors).
Position 8: Hydroxyethylamino groups improve solubility without compromising binding affinity. Hydrazine derivatives enable specific hydrogen-bonding interactions in kinase inhibition.
N3 Substitution :
- Smaller groups (e.g., methyl) favor metabolic stability, while larger alkyl chains may enhance tissue distribution.
Therapeutic Potential and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
